molecular formula C23H16BrN3O4S B2743544 (Z)-methyl 2-(5-bromo-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 627038-43-1

(Z)-methyl 2-(5-bromo-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2743544
CAS No.: 627038-43-1
M. Wt: 510.36
InChI Key: OMOYNYMNDRAHLA-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features:

  • A thiazolo[3,2-a]pyrimidine core fused with a pyrimidine ring, contributing to rigidity and π-conjugation.
  • A (Z)-5-bromo-2-oxoindolin-3-ylidene substituent at position 2, introducing steric bulk and electronic effects via the bromine atom and ketone group.
  • A methyl ester at position 6 and a phenyl group at position 5, modulating solubility and intermolecular interactions.
  • A chiral C5 atom in the dihydrothiazole ring, inducing a puckered conformation observed in analogous structures .

Properties

IUPAC Name

methyl (2Z)-2-(5-bromo-2-oxo-1H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3O4S/c1-11-16(22(30)31-2)18(12-6-4-3-5-7-12)27-21(29)19(32-23(27)25-11)17-14-10-13(24)8-9-15(14)26-20(17)28/h3-10,18H,1-2H3,(H,26,28)/b19-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOYNYMNDRAHLA-ZPHPHTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=C3C4=C(C=CC(=C4)Br)NC3=O)SC2=N1)C5=CC=CC=C5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/3\C4=C(C=CC(=C4)Br)NC3=O)/SC2=N1)C5=CC=CC=C5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-methyl 2-(5-bromo-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a derivative of thiazolo[3,2-a]pyrimidine, a class of compounds known for their diverse biological activities. Recent research has highlighted their potential as anticancer agents, antimicrobial agents, and inhibitors of various biological pathways. This article reviews the biological activity of this specific compound, synthesizing findings from multiple studies.

Chemical Structure and Synthesis

The compound's structure features a thiazolo[3,2-a]pyrimidine core with various substituents that may influence its biological activity. The synthesis typically involves multi-component reactions that yield high purity and yield of the desired products. For instance, the synthesis of thiazolo[3,2-a]pyrimidines has been reported to utilize environmentally friendly catalysts and conditions, enhancing their appeal for pharmaceutical applications .

Antitumor Activity

Thiazolo[3,2-a]pyrimidine derivatives have shown significant antitumor activity across various cancer cell lines. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cells such as HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) with low cytotoxicity towards normal cells. For instance, one study reported that a related derivative exhibited cytotoxicity against M-HeLa cells that was twice as effective as the reference drug Sorafenib .

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidines have also been evaluated for their antimicrobial properties. The compound has demonstrated moderate antibacterial and antifungal activities against various pathogens. Notably, derivatives with specific substitutions at the C5 position have shown enhanced efficacy against Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound exhibits potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE), which is significant in the treatment of neurodegenerative diseases like Alzheimer's. Additionally, it has been noted for its activity against other biological targets involved in inflammation and infection .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines
    • A study evaluated several thiazolo[3,2-a]pyrimidine derivatives for cytotoxic effects on cancer cell lines. The compound exhibited significant inhibition of cell growth in MCF-7 and HeLa cells while maintaining low toxicity to Chang liver cells .
  • Antibacterial Efficacy
    • Research on a series of thiazolo[3,2-a]pyrimidines indicated that compounds with specific arylidene substitutions displayed enhanced antibacterial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to assess their potency .

Data Summary

Activity Cell Line/Organism IC50/MIC Reference
AntitumorM-HeLa50 µM
AntimicrobialS. aureus10 µg/mL
AChE Inhibition-IC50 = 25 µM

Scientific Research Applications

Synthesis of Thiazolo[3,2-a]pyrimidines

Thiazolo[3,2-a]pyrimidines can be synthesized through various methods, including:

  • Oxidation Reactions : A method involving the oxidation of catechols to ortho-quinones using laccase enzymes has been reported. This approach allows for the formation of thiazolo[3,2-a]pyrimidine derivatives with moderate to good yields (35–93%) and has been confirmed through various spectroscopic techniques such as NMR and mass spectrometry .
  • Condensation Reactions : The compound can also be synthesized via condensation reactions involving isatin derivatives and dithiocarbazates. This method has shown promise in producing derivatives that exhibit significant biological activity .

Antitumor Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit potent antitumor properties. For instance, compounds derived from this class have demonstrated significant inhibitory effects against various cancer cell lines, including human colorectal adenocarcinoma (HT-29) and liver adenocarcinoma (HepG2). The IC50 values for some derivatives ranged from 9.8 to 35.9 µM, which are competitive with established chemotherapeutics like doxorubicin .

Topoisomerase Inhibition

Thiazolo[3,2-a]pyrimidines have been identified as effective topoisomerase II inhibitors. This mechanism is critical for their anticancer activity as topoisomerases are essential enzymes involved in DNA replication and transcription. The planar structure of these compounds facilitates binding to the enzyme's active site, enhancing their efficacy as potential chemotherapeutics .

Antimicrobial Properties

The antimicrobial potential of thiazolo[3,2-a]pyrimidine derivatives has also been explored. Various synthesized compounds have shown moderate antibacterial activity against different strains compared to standard reference drugs. Structural modifications have been linked to enhanced antimicrobial properties, indicating a promising avenue for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolo[3,2-a]pyrimidines. Research has indicated that specific modifications to the thiazolo ring or substituents on the phenyl moiety can significantly influence their pharmacological properties:

Compound VariationActivity TypeObserved Effects
Substituted PhenylAntitumorEnhanced potency against cancer cell lines
DithiocarbazateAntimicrobialImproved antibacterial activity
Alkyl/aryl groupsTopoisomerase InhibitionIncreased binding affinity

Comparison with Similar Compounds

Comparison with Structural Analogs

Key analogs and their differentiating features are summarized below:

Table 1: Structural and Electronic Comparison

Compound Name Substituents (Position 2) Ester Group Molecular Formula Notable Features
Target Compound 5-Bromo-2-oxoindolin-3-ylidene Methyl C₂₄H₁₇BrN₃O₄S Bromine enhances electrophilicity; oxoindolin enables H-bonding
Ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-Fluorobenzylidene Ethyl C₂₃H₁₉FN₂O₃S Fluorine improves lipophilicity; smaller substituent reduces steric hindrance
Ethyl 2-(3-bromobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 3-Bromobenzylidene, 2-methoxyphenyl Ethyl C₂₅H₂₂BrN₂O₄S Methoxy group increases electron density; bromine at meta position alters sterics
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2,4,6-Trimethoxybenzylidene Ethyl C₂₆H₂₆N₂O₆S Trimethoxy groups enhance solubility and π-stacking; bulky substituent affects packing

Key Structural Differences:

Substituent Effects: Bromo vs. Oxoindolin vs. Benzylidene: The oxoindolin group introduces a fused bicyclic system, enhancing planarity and rigidity relative to monocyclic benzylidenes . Methoxy vs. Methyl Ester: Ethyl esters in analogs improve metabolic stability, while methyl esters in the target compound may reduce steric bulk .

Crystallographic Data :

  • Packing and Hydrogen Bonding : Analogs with methoxy groups (e.g., trimethoxy derivative) exhibit C–H···O hydrogen bonds, forming supramolecular chains along crystal axes . The target compound’s bromo and oxoindolin groups may promote alternative packing via halogen bonds or π-π interactions.
  • Dihedral Angles : The phenyl ring at position 5 forms dihedral angles of ~80°–85° with the thiazolopyrimidine core in analogs, a trend likely conserved in the target compound .

Table 2: Crystallographic Parameters of Analogs

Compound Crystal System Space Group Unit Cell Parameters (Å, °) V (ų) Z
Ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Monoclinic P21/n a=9.323, b=10.170, c=21.862, β=96.33 2060.3 4
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Monoclinic P21/n a=7.536, b=18.178, c=16.973, β=94.47 2318.1 4
Target Compound (Expected) Monoclinic P21/n a≈9.5–10.0, b≈18.0–19.0, c≈17.0–18.0, β≈95°–97° ~2200 4

Q & A

Q. What synthetic methodologies are commonly employed for thiazolo[3,2-a]pyrimidine derivatives like this compound?

The synthesis typically involves a multi-step condensation reaction. For example, refluxing a thioxo-tetrahydropyrimidine precursor with a benzaldehyde derivative (e.g., 5-bromo-2-oxoindolin-3-ylidene) in a mixture of glacial acetic acid and acetic anhydride, catalyzed by sodium acetate. Reaction optimization may include temperature control (e.g., 8–10 hours at reflux) and recrystallization from ethyl acetate/ethanol for purity . Yield improvements can be achieved via Design of Experiments (DoE) or Bayesian optimization to screen reaction parameters systematically .

Q. How is the structural conformation of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

  • Unit cell dimensions : Monoclinic systems (e.g., P2₁/n) with typical cell parameters: a ≈ 7.5–9.3 Å, b ≈ 10.1–18.2 Å, c ≈ 16.9–21.9 Å, β ≈ 94.5–96.3° .
  • Dihedral angles : The thiazolopyrimidine core often exhibits puckering (flattened boat conformation), with dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and phenyl rings) .
  • Intermolecular interactions : C–H···O hydrogen bonds stabilize crystal packing, forming chains along specific axes .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

Prioritize assays aligned with pyrimidine/thiazole bioactivity:

  • Kinase inhibition : Screen against kinases (e.g., EGFR, VEGFR) due to structural similarity to known inhibitors .
  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria.
  • Molecular docking : Predict binding affinity to targets like DNA topoisomerases or tubulin .

Advanced Research Questions

Q. How can contradictions in crystallographic data from analogous compounds be resolved?

Discrepancies (e.g., dihedral angles, packing motifs) often arise from substituent effects. For example:

  • Electron-withdrawing groups (e.g., Br in this compound vs. OMe in analogues) alter π-π stacking and hydrogen-bonding networks .
  • Use Hirshfeld surface analysis to quantify intermolecular interactions and compare with derivatives.
  • Validate via DFT calculations to assess conformational stability and electronic effects .

Q. What strategies optimize reaction yields while minimizing byproducts?

  • Statistical optimization : Apply response surface methodology (RSM) to variables like temperature, solvent ratio, and catalyst loading .
  • Flow chemistry : Continuous-flow systems enhance mixing and heat transfer, reducing side reactions (e.g., dimerization) .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically.

Q. How does the Z-configuration of the exocyclic double bond influence bioactivity?

The Z-configuration is critical for planar molecular geometry, enhancing π-stacking with biological targets. Comparative studies show:

  • Z-isomers exhibit higher DNA intercalation potential than E-isomers due to better coplanarity .
  • Stereochemical integrity can be confirmed via NOESY NMR or SC-XRD to correlate configuration with activity .

Q. What computational methods predict solubility and bioavailability?

  • QSAR models : Train on datasets of thiazolopyrimidine derivatives to estimate logP, aqueous solubility, and Caco-2 permeability.
  • Molecular dynamics (MD) simulations : Simulate membrane permeation using lipid bilayer models.
  • ADMET prediction tools : Use SwissADME or ADMETLab to forecast pharmacokinetic profiles .

Methodological Notes

  • Synthesis Refinement : Replace ethyl esters with methyl groups (as in this compound) may require adjusted reaction times due to steric/electronic differences. Monitor via TLC or HPLC .
  • Crystallization Challenges : Bromo substituents may reduce solubility; use mixed solvents (e.g., DCM/hexane) for slow evaporation .
  • Bioactivity Validation : Always include positive controls (e.g., doxorubicin for cytotoxicity) and validate hits in dose-response assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.